CA-4948 - 1801343-74-7

CA-4948

Catalog Number: EVT-262377
CAS Number: 1801343-74-7
Molecular Formula: C21H19N7O3
Molecular Weight: 417.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6'-amino-N-(2-morpholinooxazolo[4,5-b]pyridin-6-yl)-[2,3'-bipyridine]-6-carboxamide, also known as CA-4948 or emavusertib, is a novel small molecule currently being investigated for its potential application in cancer research. [, ] It functions as a potent inhibitor of specific protein kinases, particularly interleukin-1 receptor-associated kinase 4 (IRAK4). [, ] CA-4948 exhibits selectivity for IRAK4 and demonstrates promising results in preclinical studies involving various cancer models. [, ]

Future Directions
  • Optimizing clinical trial design: Ongoing clinical trials will provide valuable data on the safety and efficacy of CA-4948 in different cancer types. [, ] This information will be crucial for optimizing trial design and identifying the most suitable patient populations for treatment.
  • Developing biomarkers of response: Identifying predictive biomarkers of response to CA-4948 will be crucial for selecting patients who are most likely to benefit from treatment. []
  • Exploring novel combination therapies: Combining CA-4948 with other targeted therapies or immunotherapies may enhance its efficacy and overcome resistance mechanisms. [, , , , ]
  • Investigating the role of IRAK4 in other diseases: Given its role in innate immunity and inflammation, exploring the therapeutic potential of CA-4948 in other inflammatory and autoimmune diseases could be promising. []

PF-06650833

    Compound Description: PF-06650833 is a potent and selective small molecule inhibitor of IRAK4, belonging to the isoquinoline chemical class. It has demonstrated efficacy in preclinical models of inflammation, including the collagen-induced arthritis (CIA) model and a lipopolysaccharide (LPS)-induced cytokine release model. [] In the CIA model, PF-06650833 inhibited arthritis severity and reduced the expression of pro-inflammatory cytokines. [] It also significantly decreased TNF-alpha and IL-6 levels in the LPS-induced cytokine release model. []

Venetoclax

    Compound Description: Venetoclax is a selective inhibitor of BCL-2, a protein involved in apoptosis regulation. It has shown efficacy in treating various hematological malignancies. [, , , ]

Ibrutinib

    Compound Description: Ibrutinib is a first-generation Bruton's tyrosine kinase (BTK) inhibitor, effective in treating several B-cell malignancies. [, , , , ]

Acalabrutinib & Zanubrutinib

    Compound Description: Acalabrutinib and zanubrutinib are second-generation BTK inhibitors with an improved safety profile compared to ibrutinib. [] They have shown efficacy in treating various B-cell malignancies. []

CC-220

    Compound Description: CC-220 is a cereblon E3 ligase modulator (CELMoD) with clinical activity in multiple myeloma. []

Lenalidomide & Pomalidomide

    Compound Description: Lenalidomide and pomalidomide belong to the immunomodulatory drug (IMiD) class and are effective in treating multiple myeloma and other hematologic malignancies. []

    Relevance: While structurally different from CA-4948, lenalidomide and pomalidomide, similar to CC-220, showed lower efficacy than IRAKIMiDs in MYD88-mutant DLBCL cell lines. [] This further supports the notion that directly degrading IRAK4 may be more effective than modulating its activity through IMiDs.

Umbralisib

    Compound Description: Umbralisib is a dual inhibitor of PI3K delta and CK1 epsilon, clinically active in relapsed/refractory marginal zone lymphoma and follicular lymphoma. []

    Relevance: Although structurally unrelated to CA-4948, umbralisib demonstrated synergy when combined with the IRAKIMiD KTX-475 in a MYD88-mutant DLBCL model. [] This suggests that combining agents targeting different pathways, such as IRAK4 through KTX-475 and PI3K/CK1 epsilon through umbralisib, could be an effective treatment strategy for DLBCL.

CC-885 & CC-90009

    Compound Description: CC-885 is a CELMoD that targets multiple substrates for degradation. [] CC-90009 is another CELMoD with specific activity against GSPT1. []

BAY 1830839

    Compound Description: BAY 1830839 is a small molecule inhibitor of IRAK4 kinase. []

KTX-475 & KTX-582

    Compound Description: KTX-475 and KTX-582 are novel heterobifunctional degraders (IRAKIMiDs) that target both IRAK4 and the IMiD substrates Ikaros and Aiolos. [] These compounds aim to inhibit both the NFkB and IRF4 pathways activated by MYD88 mutations. []

Resiquimod

    Compound Description: Resiquimod is a potent immune response modifier that acts as a TLR7 agonist. [] It can activate the TLR7 signaling pathway, leading to downstream effects like increased cytokine production. []

    Relevance: Resiquimod is structurally unrelated to CA-4948 and acts on a different target within the same pathway. While CA-4948 inhibits the TLR pathway by targeting IRAK4, resiquimod activates the pathway by agonizing TLR7. [] This contrast highlights the complexity of the TLR pathway and the potential for targeting different components to achieve desired therapeutic outcomes.

UR241-2

    Compound Description: UR241-2 is a novel small molecule inhibitor of both IRAK1 and IRAK4. [] It exhibits high target selectivity and potently inhibits IL-1/TLR signaling in AML cells. []

    Relevance: Structurally different from CA-4948, which is a selective IRAK4 inhibitor, UR241-2 targets both IRAK1 and IRAK4. [] Preclinical studies demonstrated that UR241-2 exhibits promising therapeutic potential in AML by suppressing leukemia stem cell clonogenicity and engraftment capability. []

KME-0584

    Compound Description: KME-0584 is a highly potent, small molecule inhibitor of IRAK1/IRAK4/panFLT3. [] It exhibits superior potency and therapeutic efficacy compared to selective IRAK4 inhibitors, especially in FLT3 WT and mutant settings. []

    Relevance: While both KME-0584 and CA-4948 target IRAK4, KME-0584 demonstrates a broader inhibitory profile by also targeting IRAK1 and panFLT3. [] This broader activity translates to superior potency and efficacy compared to CA-4948, making it a promising clinical candidate for various hematological malignancies, particularly AML/MDS. []

Overview

CA-4948 is a small molecule compound designed as a potent inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a crucial role in inflammatory and autoimmune diseases. This compound was developed through a structure-activity relationship optimization process, leading to its identification as a promising therapeutic agent for conditions such as hematologic malignancies and other inflammatory disorders. The development of CA-4948 is part of ongoing research aimed at targeting IRAK4 to modulate immune responses effectively.

Source

The discovery of CA-4948 originated from a screening campaign conducted by Aurigene Discovery Technologies, which focused on identifying effective IRAK4 inhibitors. The initial hits led to the synthesis of various bicyclic heterocycles, with CA-4948 emerging as a lead compound due to its favorable pharmacokinetic properties and selectivity against other kinases .

Classification

CA-4948 is classified as an IRAK4 inhibitor, which falls under the category of small molecule drugs. Its primary therapeutic indications include the treatment of hematologic malignancies and potential applications in inflammatory diseases due to its mechanism of action that interferes with pro-inflammatory signaling pathways.

Synthesis Analysis

Methods

The synthesis of CA-4948 involved several key steps, utilizing advanced organic chemistry techniques. The synthetic route began with the preparation of intermediates that were subsequently modified through various reactions, including nitration and amide coupling.

Technical Details

  1. Starting Materials: Initial compounds were selected based on their structural similarity to known IRAK4 inhibitors.
  2. Reactions: Key reactions included:
    • Nitration to introduce nitro groups.
    • Amide coupling with (R)-3-hydroxy pyrrolidine.
    • Reduction using Raney Nickel to obtain the final product.
  3. Optimization: The structure was optimized through iterative cycles of synthesis and biological evaluation, focusing on enhancing potency and selectivity against IRAK4 while minimizing off-target effects .
Molecular Structure Analysis

Structure

CA-4948 has a complex molecular structure characterized by multiple functional groups that contribute to its binding affinity for IRAK4. The molecular formula is C24H25N7O5C_{24}H_{25}N_{7}O_{5}, and it features a bicyclic framework that is essential for its activity.

Data

  • Molecular Weight: Approximately 463.56 g/mol.
  • InChIKey: SJHNWSAWWOAWJH-MRXNPFEDSA-N.
  • 3D Structure: The compound's three-dimensional conformation allows it to effectively interact with the active site of IRAK4, facilitating inhibition .
Chemical Reactions Analysis

Reactions

CA-4948 undergoes specific chemical reactions that are crucial for its activity as an IRAK4 inhibitor:

  1. Binding Interactions: The compound forms hydrogen bonds and hydrophobic interactions with key residues in the active site of IRAK4, particularly with Tyr264 and Lys213.
  2. Stability: The structural integrity of CA-4948 is maintained under physiological conditions, allowing it to remain active in biological systems.

Technical Details

The optimization process revealed that modifications in the structure could enhance binding affinity and selectivity, leading to improved therapeutic profiles in preclinical models .

Mechanism of Action

Process

CA-4948 functions by selectively inhibiting IRAK4, which is pivotal in the signaling pathways activated by pro-inflammatory cytokines such as interleukin-1. By blocking IRAK4 activity, CA-4948 disrupts downstream signaling cascades that lead to inflammation and immune activation.

Data

In preclinical studies, CA-4948 demonstrated significant inhibition of phosphorylated IRAK1 levels, correlating with reduced cytokine production in response to inflammatory stimuli . This mechanism supports its potential application in treating diseases characterized by excessive inflammation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: CA-4948 is typically presented as a white to off-white solid.
  • Solubility: It exhibits good solubility in organic solvents, which is advantageous for formulation development.

Chemical Properties

  • Stability: The compound shows stability under standard laboratory conditions.
  • pKa: Relevant pKa values indicate its ionization state at physiological pH, influencing its absorption and distribution characteristics.

Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming its identity and purity throughout the synthesis process .

Applications

Scientific Uses

CA-4948 has significant potential in scientific research and clinical applications:

  1. Hematologic Malignancies: It is being investigated for efficacy against various blood cancers due to its ability to inhibit tumor growth in xenograft models.
  2. Inflammatory Disorders: The compound's mechanism makes it suitable for exploring treatment options for autoimmune diseases where IRAK4 plays a critical role in pathogenesis.
  3. Combination Therapies: Research is ongoing into the use of CA-4948 in combination with other therapies to enhance treatment efficacy in resistant cancer models .

Properties

CAS Number

1801343-74-7

Product Name

CA-4948

IUPAC Name

6-(6-aminopyridin-3-yl)-N-(2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl)pyridine-2-carboxamide

Molecular Formula

C21H19N7O3

Molecular Weight

417.4 g/mol

InChI

InChI=1S/C21H19N7O3/c22-18-5-4-13(11-23-18)15-2-1-3-16(26-15)20(29)25-14-10-17-19(24-12-14)27-21(31-17)28-6-8-30-9-7-28/h1-5,10-12H,6-9H2,(H2,22,23)(H,25,29)

InChI Key

RWIMETUXCNDSLE-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC3=C(O2)C=C(C=N3)NC(=O)C4=CC=CC(=N4)C5=CN=C(C=C5)N

Solubility

Soluble in DMSO

Synonyms

CA-4948; CA 4948; CA4948.

Canonical SMILES

C1COCCN1C2=NC3=C(O2)C=C(C=N3)NC(=O)C4=CC=CC(=N4)C5=CN=C(C=C5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.